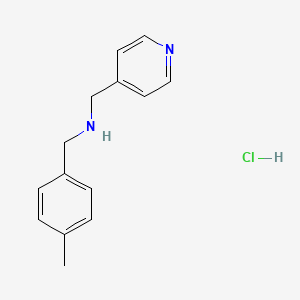
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide inhibits HDAC activity by binding to the active site of the enzyme. This results in the acetylation of histone proteins, leading to changes in gene expression and cellular processes. The inhibition of HDAC activity has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide have been studied extensively. It has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide in lab experiments is its specificity towards HDAC enzymes. This allows for the selective inhibition of HDAC activity, which can lead to changes in gene expression and cellular processes. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide. One direction is the development of more potent and selective HDAC inhibitors based on the structure of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide. Another direction is the investigation of its potential use in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, the development of more efficient synthesis methods for 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide could lead to its wider use in scientific research.
Synthesemethoden
The synthesis of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide involves the reaction between 2-chloro-4-fluoroaniline and 2,3-dihydro-1H-indene-5-carboxylic acid in the presence of a coupling reagent and a base. The reaction yields 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide as a white solid with a purity of more than 98%.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide has been used in various scientific research applications. It has been found to exhibit inhibitory activity against histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been studied for their potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-15-9-12(18)5-7-14(15)16(20)19-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHFUAOYKTYLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]acetic acid](/img/structure/B5380706.png)
![N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5380718.png)
![methyl 2-({[(5-{1-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5380724.png)


![5-[4-(allyloxy)-3-methoxyphenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380740.png)
![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)

![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)
![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
